3,4-Methylenedioxy-beta-nitrostyrene
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Overview
Description
3,4-Methylenedioxy-beta-nitrostyrene is an organic compound with the molecular formula C9H7NO4 It is known for its distinctive structure, which includes a methylenedioxy group attached to a beta-nitrostyrene backbone
Mechanism of Action
Target of Action
3,4-Methylenedioxy-beta-nitrostyrene (MDBN) primarily targets Syk, Src, and p97 . These are tyrosine kinases that play crucial roles in various cellular processes. Syk and Src are involved in signal transduction pathways, while p97 is a key player in protein homeostasis .
Mode of Action
MDBN acts as an inhibitor of Syk, Src, and p97 . It prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin . This inhibition disrupts the normal functioning of these targets, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Syk, Src, and p97 by MDBN affects multiple biochemical pathways. For instance, it can inhibit platelet aggregation induced by various agents, such as U46619 (a thromboxane A2 analogue), ADP, arachidonic acid (AA), collagen, and thrombin . This inhibition is concentration-dependent .
Pharmacokinetics
It is known to be soluble in dmso (up to 50 mg/ml) , which could potentially influence its bioavailability.
Result of Action
The inhibition of Syk, Src, and p97 by MDBN leads to various molecular and cellular effects. For example, it can significantly inhibit thrombin-induced P-selectin expression in platelets . Furthermore, it significantly inhibits protein tyrosine phosphorylation induced by thrombin or collagen .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MDBN. For instance, it is light-sensitive and should be stored in a sealed, dry environment at 2-8°C . .
Biochemical Analysis
Biochemical Properties
MDBN plays a significant role in biochemical reactions. It interacts with enzymes such as Syk, Src, and p97, inhibiting their activity . The nature of these interactions involves MDBN binding to these enzymes, thereby preventing their phosphorylation and subsequent activation .
Cellular Effects
MDBN has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, MDBN inhibits the activation of platelets, a process that is concentration-dependent .
Molecular Mechanism
MDBN exerts its effects at the molecular level through several mechanisms. It binds to biomolecules such as enzymes, inhibiting their activation . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, MDBN demonstrates stability and does not degrade easily
Metabolic Pathways
MDBN is involved in several metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Methylenedioxy-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrostyrene compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxy-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or amines.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,4-Methylenedioxy-beta-nitrostyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes and pathways.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxy-beta-nitrostyrene
- 4-Nitrostyrene
- Trans-beta-nitrostyrene
- 1,2-Diphenylethylenediamine
- (E)-2-Nitroethenylbenzene
Uniqueness
3,4-Methylenedioxy-beta-nitrostyrene is unique due to its methylenedioxy group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other nitrostyrene derivatives and contributes to its specific enzyme inhibition and potential therapeutic applications .
Properties
CAS No. |
22568-48-5 |
---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-[(Z)-2-nitroethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3- |
InChI Key |
KFLWBZPSJQPRDD-ARJAWSKDSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-] |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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